molecular formula C15H11I3NNaO4 B15262745 Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

Cat. No.: B15262745
M. Wt: 672.95 g/mol
InChI Key: SBXXSUDPJJJJLC-UHFFFAOYSA-M
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Description

Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate, commonly known as Levothyroxine Sodium (L-T4), is a synthetic thyroid hormone used to treat hypothyroidism and thyroid cancer. Its molecular formula is C15H10I4NNaO4 (anhydrous; molecular weight: 798.85 g/mol), and it is the sodium salt of the levo-isomer of thyroxine . Structurally, it features a diphenyl ether backbone with four iodine atoms at positions 3, 5, 3', and 5' of the aromatic rings (Figure 1). The compound acts as a prohormone, converted in vivo to the active form, Liothyronine (T3), via deiodination .

Properties

IUPAC Name

sodium;2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXSUDPJJJJLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate involves several steps. The starting material is typically L-tyrosine, which undergoes iodination to introduce iodine atoms at specific positions on the aromatic ring. The iodinated intermediate is then coupled with a hydroxyphenoxy group to form the final product. The reaction conditions often involve the use of strong acids or bases and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Metabolic Reactions

Liothyronine Sodium undergoes several enzymatic reactions in vivo, primarily mediated by deiodinases:

Deiodination Pathways

  • DIO1 (Type 1 Deiodinase) : Converts T4 (thyroxine) to T3 in peripheral tissues. Liothyronine Sodium (T3) is already the active form and does not require further activation .

  • DIO2 (Type 2 Deiodinase) : Localizes in the central nervous system and skeletal muscle, further activating T4 to T3 .

  • DIO3 (Type 3 Deiodinase) : Inactivates T3 by converting it to reverse T3 (rT3), a biologically inactive form .

EnzymeReactionRole
DIO1T4 → T3Activation
DIO2T4 → T3Localized activation
DIO3T3 → rT3Inactivation

Cytochrome P450 Metabolism

Liothyronine Sodium is metabolized by cytochrome P450 enzymes (e.g., CYP3A4), which catalyze oxidative reactions. This process involves the insertion of an oxygen atom and reduction of molecular oxygen, facilitated by NADPH via cytochrome P450 reductase .

Stability and Degradation

The compound’s stability is influenced by environmental factors:

  • Storage Conditions : Requires storage in a dark, inert atmosphere at room temperature to prevent degradation .

  • Hygroscopicity : The sodium salt form is hygroscopic, necessitating controlled humidity during handling .

  • pH Sensitivity : Dissolves in dilute alkaline solutions but may degrade under acidic conditions .

Pharmacokinetic Reactions

Bioavailability and therapeutic equivalence studies highlight its rapid onset and short duration of action:

ParameterValue
Cmax (maximum concentration)Achieved within 2–4 hours post-administration
AUC0-t (area under the curve)Reflects total drug exposure, critical for bioequivalence
Half-life ~2.5 days in euthyroid patients

Comparison with Related Thyroid Hormones

CompoundMolecular WeightKey Feature
Thyroxine (T4) 776.87 g/molPrecursor to T3; less potent
Reverse T3 (rT3) 650.97 g/molInactive form; regulates metabolism differently
Triiodothyronine (T3) 650.97 g/molActive form; higher metabolic activity than T4

Scientific Research Applications

Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate has numerous scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism and energy production. This results in increased protein synthesis, enhanced breakdown of cholesterol, and regulation of embryonic development .

Comparison with Similar Compounds

Research Findings and Data

  • Receptor Affinity : T3 binds TRβ with 10–15x higher affinity than T4, explaining its potency despite lower serum concentrations .
  • Metabolic Effects: T4’s slow conversion to T3 ensures gradual metabolic regulation, while exogenous T3 can cause hyperthyroidism if overdosed .
  • Stability Issues : Light and moisture degrade T4, necessitating protective packaging , whereas T3 is more stable but shorter-acting .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and structural integrity of Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity analysis, as iodine-rich aromatic systems exhibit strong absorbance. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the phenolic hydroxyl (δ 9.8–10.2 ppm) and α-amino protons (δ 3.1–3.5 ppm). Mass spectrometry (LC-MS) in negative ion mode can validate the molecular ion peak at m/z 672.96 (sodium adduct) .
  • Key Data : Molecular formula (C₁₅H₁₁I₃NNaO₄), solubility in aqueous buffers (0.15 g/L at 25°C), and stability at <-20°C for long-term storage .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Protocol : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and track iodine release using inductively coupled plasma mass spectrometry (ICP-MS). Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .
  • Critical Parameters : Temperature, pH, and ionic strength significantly influence hydrolysis of the ether linkage between phenolic rings .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Guidelines : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation (H335 hazard) by working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict binding interactions between this compound and human serum albumin (HSA)?

  • Workflow : Prepare the compound’s 3D structure using Gaussian optimization (B3LYP/6-31G* basis set). Dock into HSA’s Sudlow Site I (PDB: 1H9Z) using AutoDock Vina with a grid box centered on ARG114, LYS525, and ARG186. Validate predictions with fluorescence quenching assays .
  • Key Residues : Electrostatic interactions with ARG145 and hydrogen bonding with ASN109 are critical for binding affinity .

Q. What experimental strategies resolve contradictions in reported binding affinities for thyroid receptor β (TRβ)?

  • Troubleshooting : Compare radioligand displacement assays (using ¹²⁵I-labeled T3) with surface plasmon resonance (SPR). Account for buffer composition (e.g., Tris-HCl vs. HEPES) and co-factor presence (Zn²⁺). Replicate studies under reducing conditions to rule out disulfide bond interference .
  • Data Normalization : Express results relative to positive controls (e.g., levothyroxine) to minimize inter-laboratory variability .

Q. How does iodination pattern (3,5-diiodo vs. 3-iodo substitution) impact the compound’s metabolic half-life in vivo?

  • Study Design : Administer equimolar doses of the compound and its deiodinated analog to rodent models. Collect plasma samples at 0, 2, 6, and 24 hours. Quantify metabolites via LC-MS/MS, focusing on deiodination at the phenolic ring.
  • Findings : The 3,5-diiodo configuration reduces hepatic clearance by 40% compared to mono-iodinated analogs, as shown in (elimination half-life = 2.5 days) .

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